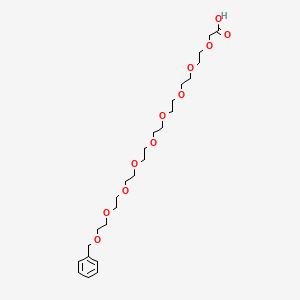

BnO-PEG8-CH2COOH

Description

Significance of PEG Linkers in Contemporary Chemical and Biomedical Sciences

PEG linkers, or spacers, are chains of repeating ethylene (B1197577) oxide units that serve to connect two or more molecular entities. purepeg.com Their prominence in contemporary science stems from a unique combination of properties that address many challenges in biological systems. chempep.com PEG linkers are highly soluble in aqueous environments, a crucial attribute for biological applications. creativepegworks.com They are also biocompatible and generally exhibit low immunogenicity, meaning they are less likely to provoke an adverse immune response. chempep.com

The flexible nature of the PEG chain allows for conformational freedom, while its "stealth" properties create a hydration shell that can reduce recognition by the immune system and decrease protein adsorption. chempep.com One of the most significant advantages of PEG linkers is the ability to precisely control their length, allowing for tailored spacing between conjugated molecules. chempep.com This has profound implications for the pharmacokinetic profiles of therapeutic molecules, as PEGylation (the process of attaching PEG chains) can increase the hydrodynamic radius of a molecule, thereby reducing its clearance from the body and extending its circulation time. chempep.comcreativepegworks.com

These properties have led to the widespread use of PEG linkers in various applications, including:

Drug Delivery: Improving the solubility and stability of therapeutic agents. creativepegworks.com

Bioconjugation: The covalent linking of molecules, such as proteins, peptides, or oligonucleotides, to create novel functional constructs. nih.gov

Nanoparticle Functionalization: Modifying the surface of nanoparticles to enhance their stability and circulation time in biological systems. purepeg.com

Overview of BnO-PEG8-CH2COOH within the PEG-Based Linker Paradigm

Within the diverse family of PEG-based linkers, This compound emerges as a significant and versatile heterobifunctional molecule. Heterobifunctional linkers are characterized by the presence of two different reactive functional groups at their termini, enabling the specific and controlled conjugation of two distinct molecules. purepeg.com

This compound consists of a central polyethylene (B3416737) glycol chain composed of eight ethylene oxide units. One terminus is capped with a benzyl (B1604629) ether (BnO), which serves as a protecting group for a hydroxyl function. The other terminus features a carboxylic acid (-CH2COOH) group. This structural arrangement allows for a sequential and specific conjugation strategy. The carboxylic acid can be activated to react with amine groups, forming a stable amide bond, while the benzyl group can be chemically removed to reveal a hydroxyl group for further modification. nih.gov

This distinct architecture positions this compound as a valuable tool in the synthesis of complex biomolecules and therapeutic agents, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over the linkage of different components is paramount. medchemexpress.comzpeg.net

Structure

2D Structure

Properties

Molecular Formula |

C25H42O11 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C25H42O11/c26-25(27)23-36-21-19-34-17-15-32-13-11-30-9-7-28-6-8-29-10-12-31-14-16-33-18-20-35-22-24-4-2-1-3-5-24/h1-5H,6-23H2,(H,26,27) |

InChI Key |

KVEYXEUEMCGXHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Bno Peg8 Ch2cooh and Analogous Peg Carboxylic Acid Derivatives

Strategies for Poly(ethylene glycol) Backbone Elaboration

The construction of the poly(ethylene glycol) (PEG) backbone with controlled chain length and narrow molecular weight distribution is foundational to synthesizing precisely defined PEG derivatives.

Ring-Opening Polymerization Techniques for Controlled PEG Chain Length

The primary method for synthesizing PEG chains is the ring-opening polymerization (ROP) of ethylene (B1197577) oxide (EO) researchgate.net. Anionic ring-opening polymerization (AROP) is particularly effective for achieving controlled chain lengths. This process typically involves the nucleophilic attack of an initiator's alkoxide anion on the epoxide ring of ethylene oxide, leading to chain propagation researchgate.netuconn.edu. The length of the resulting PEG chain is directly controllable by the molar ratio of ethylene oxide monomer to the initiator acs.org. For instance, to synthesize an eight-unit PEG (PEG8), the stoichiometry of EO is carefully managed relative to the initiator. While industrial-scale ROP can result in polymers with a broad distribution of molecular weights (polydisperse), advancements in living polymerization techniques allow for the synthesis of PEGs with predictable chain lengths acs.org. Metal-free ROP of epoxides has also emerged as a viable route mpg.de.

Table 1: Controlled PEG Synthesis Approaches

| Technique | Key Feature | Typical PDI Range | Common Initiator Types |

| Anionic Ring-Opening Polymerization (AROP) | Controlled chain length via monomer/initiator ratio; can be performed as a living polymerization. | <1.2 (ideal) | Hydroxyls, Alkoxides, Benzyloxy-containing alcohols (e.g., 2-(benzyloxy)ethanol) |

| Solid-Phase Synthesis | Stepwise addition of monomers on a solid support; allows for high yield and chromatography-free purification. | Near monodisperse | Functionalized resins (e.g., Wang resin) |

Monodisperse PEG Synthesis Approaches for Precision Control

Achieving monodispersity, characterized by a low polydispersity index (PDI), is critical for applications requiring high precision and reproducibility. Living anionic polymerization techniques are instrumental in this regard, enabling the synthesis of PEG chains with very narrow molecular weight distributions acs.orgmpg.de. These methods ensure that the majority of polymer chains have lengths close to the average, minimizing batch-to-batch variations researchgate.net. Solid-phase synthesis strategies have also been developed to produce monodisperse PEGs through the stepwise addition of functionalized monomers, often yielding products close to monodispersity without the need for extensive chromatographic purification researchgate.net. For example, PEG chains with PDIs as low as 1.18–1.60 have been synthesized using controlled copolymerization techniques rsc.org.

Terminal Functionalization Strategies for Carboxylic Acid Introduction

The introduction of a carboxylic acid group (-COOH) at a specific terminus of the PEG chain is a key step in creating functionalized derivatives like BnO-PEG8-CH2COOH. The "acetic acid" terminus (-CH2COOH) implies the addition of a methylene (B1212753) linker between the PEG chain and the carboxyl group.

Methods for Selective Formation of Acetic Acid Terminus (CH2COOH)

Several chemical strategies can be employed to selectively introduce the -CH2COOH terminus onto a pre-formed PEG chain.

Haloacetate Alkylation Followed by Hydrolysis: A common and effective route involves the reaction of a PEG chain terminated with a hydroxyl group (e.g., BnO-PEG8-OH) with a haloacetate ester, such as ethyl bromoacetate (B1195939) or tert-butyl bromoacetate, in the presence of a base. This forms an ester linkage (-CH2COOR). Subsequent hydrolysis of this ester, typically under acidic or basic conditions, yields the desired carboxylic acid terminus (-CH2COOH) google.comgoogleapis.com. This method directly installs the methylene linker.

Oxidation of Terminal Alcohol: Direct oxidation of a terminal hydroxyl group to a carboxylic acid is another viable approach. This can be achieved using various oxidizing agents. While direct oxidation of a primary alcohol to a carboxylic acid can sometimes be challenging to control selectively, methods involving more robust oxidation protocols, potentially after converting the alcohol to an aldehyde, are also employed researchgate.netgoogle.comtandfonline.com. For instance, direct oxidation of PEG using agents like chromium trioxide (CrO3) in aqueous sulfuric acid has been reported to provide PEG-carboxylates with high yields and purity tandfonline.com.

Reaction with Succinic Anhydride (B1165640): Succinic anhydride can be reacted with a terminal hydroxyl group on the PEG chain to introduce a succinic acid moiety (-OOC(CH2)2COOH). While this introduces a carboxylic acid, it also includes an additional two-carbon spacer in the acid portion compared to the target -CH2COOH terminus researchgate.netnih.govnih.gov.

Table 2: Methods for Carboxylic Acid Terminus Introduction

| Method | Key Reagents/Conditions | Reaction Type | Typical Outcome |

| Haloacetate Alkylation & Hydrolysis | Haloacetate (e.g., t-butyl bromoacetate), Base; Acid/Base hydrolysis | Alkylation, Ester Hydrolysis | -OH → -CH2COOR → -CH2COOH |

| Oxidation of Terminal Alcohol | Oxidizing agents (e.g., CrO3, TEMPO); Acidic/mild conditions | Oxidation | -OH → -COOH |

| Reaction with Succinic Anhydride | Succinic Anhydride, Base (e.g., pyridine) | Acylation/Esterification | -OH → -OOC(CH2)2COOH |

| Oxidation of Terminal Aldehyde | Oxidizing agents (e.g., Ag2O, NaClO2) | Oxidation | -CHO → -COOH |

Benzyloxy (BnO) End-Group Integration Methodologies

The benzyloxy (BnO) group is typically incorporated at the beginning of the PEG synthesis to ensure its specific placement at one terminus.

Chemical Reactions for Benzyloxy Protection and Derivatization

The most efficient strategy for integrating the benzyloxy group is through the selection of an appropriate initiator for the ring-opening polymerization of ethylene oxide.

Initiation with Benzyloxy-Containing Initiators: This approach involves using an initiator molecule that already possesses the benzyloxy functionality. For example, 2-(benzyloxy)ethanol (B1666784) can serve as a hydroxyl-functional initiator. Upon deprotonation, it forms a benzyloxide anion, which can then initiate the anionic ring-opening polymerization of ethylene oxide google.comrsc.org. This method directly yields a PEG chain with the benzyloxy group at the initiating end (BnO-[EO]n-OH). This is the preferred route for synthesizing benzyloxy-terminated PEGs with high regioselectivity.

Post-Polymerization Benzylation: Alternatively, a pre-formed PEG chain with a free hydroxyl terminus could theoretically be benzylated using a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base. However, this method is generally less controlled, can lead to mixtures of mono- and di-benzylated products, and may require extensive purification steps google.com. Therefore, using a benzyloxy-functionalized initiator is the more common and effective strategy.

The benzyloxy group is a stable protecting group that remains intact throughout the PEG chain synthesis and subsequent functionalization steps, unless specifically cleaved by methods such as catalytic hydrogenolysis or acid-catalyzed hydrolysis, which are not required for the target this compound structure.

Section 2.4: Purification and Characterization Considerations in Synthetic Pathways for this compound and Analogous PEG-Carboxylic Acid Derivatives

The synthesis of functionalized polyethylene (B3416737) glycol (PEG) derivatives, such as this compound, often results in complex reaction mixtures containing the desired product, unreacted starting materials, and various by-products. Therefore, robust purification and characterization strategies are paramount to ensure the identity, purity, and quality of the final compound. This compound, a benzyl ether-capped PEG chain with eight ethylene oxide units terminated by a carboxylic acid group via a methylene linker, is a common building block in bioconjugation and materials science. Its successful application relies heavily on stringent analytical control throughout its synthesis.

Purification Strategies

Effective purification of this compound and similar PEG derivatives aims to isolate the target molecule from residual reagents, side-reaction products, and oligomeric impurities. Several techniques are commonly employed, often in combination, leveraging the unique physicochemical properties of PEG chains.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC, also known as GPC, is a primary method for separating molecules based on their hydrodynamic volume or molecular size scielo.brresearchgate.netjenkemusa.comsigmaaldrich.comresearchgate.net. This technique is highly effective in separating PEGylated species from smaller unreacted reagents or buffer components, as well as larger protein conjugates. It is particularly useful for removing low molecular weight by-products and unreacted PEG chains from the reaction mixture scielo.brresearchgate.net. While SEC can resolve PEG chains of different lengths, its effectiveness in separating closely related PEGylated species or positional isomers can be limited researchgate.net. Modern GPC/SEC systems with appropriate columns (e.g., styrene-divinylbenzene-based) and eluents (THF or aqueous solutions with salt) can achieve good resolution for PEG oligomers chromatographyonline.com.

Membrane Separation Techniques: Ultrafiltration, diafiltration, and dialysis are widely used non-chromatographic methods that exploit differences in molecular weight and size scielo.brresearchgate.netmcmaster.ca. These techniques are generally simpler and more cost-effective than chromatography, making them suitable for large-scale purification. Ultrafiltration and diafiltration, using membranes with specific molecular weight cut-offs (MWCO), can efficiently separate PEGylated products from smaller molecules and unreacted starting materials scielo.brmcmaster.ca. Dialysis is also employed to remove small molecular weight impurities and salts nih.govrsc.orgsemi.ac.cn.

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. For PEGylated molecules, the attachment of PEG chains can alter the protein's surface charge, allowing for separation from unPEGylated species or positional isomers researchgate.netspringernature.com. This method is particularly useful when charge differences are significant.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates compounds based on their hydrophobicity. It is effective for purifying and characterizing PEG derivatives, especially for resolving positional isomers or identifying specific functionalization sites plos.org.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobic properties, offering an alternative or complementary approach to IEX for purifying PEGylated proteins springernature.com.

Precipitation: Initial purification steps often involve precipitation. For example, PEG derivatives can be precipitated from organic solvents by adding a non-solvent like diethyl ether, in which PEG is insoluble researchgate.netresearchgate.net. This method is useful for removing soluble impurities and concentrating the product.

Characterization Techniques

Rigorous characterization is essential to confirm the successful synthesis, purity, and structural integrity of this compound. A combination of spectroscopic and chromatographic methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is indispensable for confirming the structure and assessing the purity of this compound researchgate.netnih.govresearchgate.netacs.org. The technique provides detailed information about the molecular environment of hydrogen atoms.

Expected ¹H NMR Signals for this compound:

Benzyl Ether Group: Aromatic protons of the phenyl ring will appear as multiplets in the range of 7.2-7.4 ppm. The benzylic methylene (CH₂) protons adjacent to the oxygen and phenyl ring will typically resonate as a singlet around 4.5-5.0 ppm.

Polyethylene Glycol (PEG) Chain: The protons of the ethylene oxide units (-OCH₂CH₂-) will exhibit characteristic signals, usually as multiplets in the range of 3.4-3.8 ppm. The signal intensity in this region is directly proportional to the number of PEG units (eight in this case).

Methylene Linker (-CH₂-): The methylene group connecting the PEG chain to the carboxylic acid will contribute signals, likely in the 3.0-4.0 ppm range, depending on its exact position and neighboring groups.

Carboxylic Acid (-COOH): The acidic proton of the carboxylic acid group may be observable as a broad singlet, typically at a higher chemical shift (e.g., >10 ppm), though its visibility can depend on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is vital for determining the molecular weight of this compound and confirming its identity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used researchgate.netnih.govacs.orgnih.govpharmtech.comedpsciences.org.

Molecular Weight Determination: PEG chains are often polydisperse, meaning they consist of a distribution of chain lengths. MS techniques can identify the predominant molecular weight species and the distribution of these species. For this compound, the expected molecular weight is approximately 502.5 g/mol , but a distribution around this value is typical.

Advanced MS Techniques: For complex PEG mixtures, techniques like charge-reduction mass spectrometry (CRMS) or ion-mobility mass spectrometry can improve resolution and aid in the characterization of impurities and structural variations acs.orgnih.govpharmtech.com.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

As mentioned in purification, GPC/SEC is also a key characterization tool for determining the molecular weight distribution (Mw, Mn) and polydispersity index (PDI = Mw/Mn) of PEG derivatives jenkemusa.comsigmaaldrich.comchromatographyonline.comresearchgate.net. This provides critical information about the homogeneity of the PEG chain length. Calibration with known PEG standards is essential for accurate determination jenkemusa.comsigmaaldrich.com.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence of characteristic functional groups within the molecule researchgate.netacs.orgresearchgate.netscielo.brnih.gov.

Characteristic Bands: For this compound, FTIR analysis would typically show:

Broad O-H stretching band around 3400 cm⁻¹ (from the terminal carboxylic acid and any residual hydroxyls).

C-H stretching vibrations (aliphatic from PEG and benzylic, aromatic from benzyl ether) in the 2850-3000 cm⁻¹ region.

Strong C=O stretching band of the carboxylic acid group, typically around 1700-1730 cm⁻¹.

C-O stretching vibrations from the ether linkages in the PEG chain, usually in the 1050-1150 cm⁻¹ range.

Aromatic C=C stretching bands from the phenyl ring, around 1500-1600 cm⁻¹.

Carboxylate stretching bands (if the acid is deprotonated) may appear around 1631 and 1407 cm⁻¹ researchgate.net.

Other Characterization Methods

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the PEG derivative and, if grafted onto a surface, to determine the grafting density of the polymer nih.govrsc.org.

Elemental Analysis: This technique provides the empirical formula by determining the percentage of carbon, hydrogen, and other elements, serving as a fundamental confirmation of the compound's composition researchgate.netrsc.org.

Compound List:

this compound

Polyethylene Glycol (PEG)

Benzyl Ether

Carboxylic Acid

Methylene Linker

Applications of Bno Peg8 Ch2cooh As a Bifunctional Linker in Bioconjugation and Chemical Synthesis

Fundamental Principles of PEG-Mediated Bioconjugation

Role of PEG Spacers in Enhancing Solubility and Flexibility for Conjugation

Moreover, the PEG chain provides a flexible spacer arm between the conjugated molecules. precisepeg.com This flexibility can minimize steric hindrance, allowing each component of the conjugate to maintain its biological activity. precisepeg.com For instance, in an ADC, the PEG linker ensures that the antibody's binding to its target antigen is not impeded by the bulky drug molecule. The tunable length of PEG chains also allows for precise spatial control between the conjugated molecules. precisepeg.com

Table 1: Impact of PEGylation on Physicochemical Properties

| Property | Unmodified Molecule | PEGylated Conjugate |

|---|---|---|

| Solubility | Low | High |

| Aggregation | Prone to aggregation | Reduced aggregation |

| Steric Hindrance | High | Minimized |

| Flexibility | Low | High |

Carboxylic Acid Reactivity in Amide Bond Formation (e.g., EDC/NHS Chemistry)

The terminal carboxylic acid group (-COOH) on BnO-PEG8-CH2COOH is a key functional handle for conjugation, most commonly through the formation of a stable amide bond with primary amines on biomolecules. This reaction is typically facilitated by carbodiimide (B86325) chemistry, often employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). broadpharm.com

The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid. The addition of NHS stabilizes the activated species by converting the O-acylisourea intermediate into a more stable NHS ester. This NHS ester is then significantly more resistant to hydrolysis and reacts efficiently with primary amines to form the desired amide linkage. broadpharm.com This two-step, one-pot reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting amide bond under physiological conditions.

Integration into Protein and Peptide Modification Strategies

The bifunctional nature of this compound makes it a versatile tool for the modification of proteins and peptides, a process broadly referred to as PEGylation. frontiersin.org This process can significantly improve the therapeutic properties of these biomolecules.

Covalent Attachment to Proteins and Peptides (PEGylation)

PEGylation is the process of covalently attaching PEG chains to proteins, peptides, or other biomolecules. frontiersin.org This modification can enhance the therapeutic efficacy of proteins and peptides by increasing their hydrodynamic size, which in turn can prolong their circulation half-life by reducing renal clearance. frontiersin.org PEGylation can also shield the biomolecule from proteolytic enzymes and reduce its immunogenicity. axispharm.com

In the context of this compound, the carboxylic acid moiety is activated, as described previously, to react with primary amine groups present on the surface of proteins and peptides, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The benzyl-protected alcohol on the other end of the linker remains inert during this process, allowing for subsequent chemical modifications if required.

Studies on Conjugation Efficiency and Site Specificity

The efficiency and site-specificity of conjugation are critical parameters in the development of well-defined bioconjugates. The number of linker-payloads attached to an antibody, known as the drug-to-antibody ratio (DAR), can significantly impact the efficacy and safety of an ADC. researchgate.net

Achieving a homogenous product with a specific DAR is a significant challenge in bioconjugation. Non-specific chemical conjugation to amino acid residues like lysine can result in a heterogeneous mixture of conjugates with varying DARs and conjugation sites. mdpi.com This heterogeneity can affect the pharmacokinetics, efficacy, and toxicity of the final product.

To address this, site-specific conjugation methods are being developed to produce more homogeneous conjugates. mdpi.com These methods often involve the introduction of a unique reactive handle into the protein at a specific location, allowing for precise attachment of the linker. While specific quantitative data for the conjugation efficiency of this compound is not extensively detailed in publicly available literature, the principles of controlling reaction conditions such as pH and stoichiometry are crucial for influencing the outcome of the conjugation reaction. frontiersin.org For instance, controlling the pH can help to target specific amino acid residues, thereby improving the specificity of the modification. frontiersin.org

Table 2: Factors Influencing Conjugation Efficiency and Site-Specificity

| Factor | Influence | Desired Outcome |

|---|---|---|

| pH of reaction | Affects reactivity of amino acid residues | Site-specific conjugation |

| Stoichiometry of reactants | Controls the degree of modification | Desired Drug-to-Antibody Ratio (DAR) |

| Protein structure | Accessibility of reactive sites | Conjugation at desired locations |

| Linker chemistry | Stability and reactivity of the linker | Efficient and stable conjugation |

Application in Antibody-Drug Conjugate (ADC) Design

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. biochempeg.com The linker that connects the antibody to the payload is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile. biochempeg.com

The use of PEG-based linkers, such as those derived from this compound, has become increasingly common in ADC design. The hydrophilic PEG8 spacer helps to mitigate the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and poor pharmacokinetics of the ADC. researchgate.net By improving the solubility and stability of the ADC, the PEG linker can enable a higher drug-to-antibody ratio without compromising the biophysical properties of the conjugate. researchgate.net

The linker must be stable in systemic circulation to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity. biochempeg.com Upon reaching the target cancer cell, the linker is designed to be cleaved, releasing the payload and inducing cell death. While this compound itself forms a stable amide bond, it can be incorporated into more complex linker systems that include a cleavable moiety. The flexibility and hydrophilicity imparted by the PEG8 chain are beneficial regardless of the cleavage strategy.

Linker Design Principles for ADCs Incorporating PEG Moieties

Key design principles for ADCs incorporating PEG moieties include:

Modulation of Physicochemical Properties: PEG linkers can significantly enhance the aqueous solubility of the ADC, which is crucial for administration and preventing aggregation. sinopeg.com This is particularly important when working with highly hydrophobic cytotoxic agents.

Pharmacokinetic Profile Enhancement: The inclusion of a PEG spacer can prolong the circulation half-life of the ADC. adcreview.com This is achieved by increasing the hydrodynamic radius of the molecule and shielding it from renal clearance and proteolytic degradation.

Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the ADC, thereby reducing the likelihood of an adverse immune response in the patient.

Steric Hindrance Optimization: The length of the PEG chain can be tailored to provide optimal spacing between the antibody and the cytotoxic payload. This can be critical for efficient payload release at the target site and for minimizing interference with the antibody's antigen-binding affinity.

This compound, with its discrete chain length of eight ethylene (B1197577) glycol units, offers a balance of these properties, providing sufficient hydrophilicity and spacing without being excessively long, which could negatively impact cell permeability.

Impact of Linker Length and Architecture on Conjugate Characteristics

Research has demonstrated that linker length can influence several key characteristics of an ADC:

Stability: Shorter linkers can sometimes offer greater stability by sterically shielding the payload within the antibody structure. biochempeg.com Conversely, a certain minimum linker length is often necessary to ensure that the payload can be efficiently processed and released by lysosomal enzymes upon internalization into the target cell.

Efficacy: The distance between the antibody and the payload, dictated by the linker length, can affect the efficiency of drug release and subsequent cytotoxicity. Studies have shown that optimizing the PEG linker length can lead to improved in vivo efficacy. nih.gov

Drug-to-Antibody Ratio (DAR): The physicochemical properties of the linker can influence the efficiency of the conjugation reaction, thereby affecting the final DAR. The hydrophilic nature of PEG linkers can facilitate conjugation and potentially allow for higher and more homogeneous DAR values. vectorlabs.com

The defined structure of a PEG8 linker provides a consistent and predictable spacing, contributing to the generation of more homogeneous ADCs with reproducible pharmacological properties.

Role in Proteolysis Targeting Chimeras (PROTACs) Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and PEG-based linkers, including those synthesized from this compound, are frequently employed.

Design and Synthesis of PEG-Based PROTAC Linkers

The design and synthesis of the linker are central to the development of effective PROTACs. The linker must be long enough to span the distance between the target protein and the E3 ligase, allowing for the formation of a stable and productive ternary complex. nih.govnih.gov PEG-based linkers are highly favored in PROTAC design for several reasons:

Solubility Enhancement: Similar to their role in ADCs, PEG linkers improve the aqueous solubility of PROTACs, which are often large and complex molecules with poor solubility. precisepeg.com

Cell Permeability: The physicochemical properties of the linker, including its length and polarity, can influence the cell permeability of the PROTAC. PEG chains can be optimized to balance hydrophilicity for solubility with sufficient lipophilicity for membrane translocation.

Facilitating Ternary Complex Formation: The flexibility and length of the PEG linker can provide the necessary conformational freedom for the two ligands to bind to their respective proteins simultaneously and effectively. nih.gov

The synthesis of PEG-based PROTAC linkers often involves a modular approach, where building blocks like this compound are utilized. tocris.com The carboxylic acid handle of this compound can be readily coupled to an amine-containing ligand, while the benzyloxy-protected hydroxyl group can be deprotected to reveal a reactive hydroxyl group for conjugation to the other ligand. This allows for the systematic variation of linker length and composition to optimize PROTAC activity.

PEG8 Spacer Contribution to PROTAC Functionality

The specific length of the PEG spacer can have a significant impact on the efficacy of a PROTAC. A PEG8 spacer, with its defined length, contributes to several aspects of PROTAC functionality:

Optimal Ternary Complex Geometry: The length of the linker is a key determinant of the geometry of the ternary complex. An optimal linker length will position the target protein and the E3 ligase in a way that facilitates efficient ubiquitin transfer. Studies have shown that even small changes in linker length can dramatically affect the degradation efficiency of a PROTAC. nih.gov

Improved Physicochemical Properties: The PEG8 moiety imparts favorable physicochemical properties to the PROTAC, including increased solubility and reduced non-specific binding. precisepeg.com This can lead to improved cellular uptake and better in vivo performance.

Modulation of Biological Activity: The choice of linker length can influence the selectivity and potency of the PROTAC. By systematically varying the linker length using discrete PEG units like PEG8, researchers can fine-tune the biological activity of their PROTACs to achieve the desired therapeutic effect.

The following table summarizes the key contributions of the PEG8 spacer in PROTACs:

| Feature | Contribution to PROTAC Functionality |

| Defined Length | Allows for precise control over the distance between the target protein and the E3 ligase, optimizing the geometry of the ternary complex for efficient ubiquitination. |

| Hydrophilicity | Improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these large and complex structures. |

| Flexibility | Provides the necessary conformational freedom for the two ligands to bind to their respective protein partners, facilitating the formation of a stable ternary complex. |

| Biocompatibility | PEG is a well-established biocompatible polymer, which can reduce the potential for off-target toxicity and immunogenicity. |

Based on a comprehensive search of available scientific literature, there is a notable lack of specific research data and detailed findings concerning the direct application of the compound This compound in the fields of advanced materials science and surface functionalization as outlined. The existing information is primarily confined to its availability from chemical suppliers, without scholarly articles detailing its use in the preparation of functional coatings, specific strategies for biomaterial surface modification, or its role in the development of graft polymers.

Therefore, to ensure scientific accuracy and adhere strictly to the presentation of documented research findings, it is not possible to generate a thorough and informative article on this specific compound within the requested framework.

While the general class of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, which feature a carboxylic acid group on one end and a different functional group on the other, are widely used in these applications, no specific data, research findings, or detailed methodologies for This compound could be retrieved. Constructing an article without this specific information would lead to unsubstantiated claims and would not meet the required standards of scientific accuracy.

Applications in Scientific Research

Role in Bioconjugation and Drug Delivery

Bioconjugation is the chemical linking of two biomolecules to form a single hybrid. nih.gov this compound is an exemplary linker for such applications. Its carboxylic acid terminus can be readily coupled to amine residues on proteins, such as antibodies, while the protected hydroxyl group provides a latent site for the attachment of another molecule, such as a small-molecule drug. axispharm.com

The inclusion of the PEG8 spacer in these conjugates offers several benefits for drug delivery. It enhances the water solubility of often hydrophobic drug molecules, which can improve their bioavailability. creativepegworks.com The PEG chain can also increase the stability of the conjugate and prolong its circulation half-life by reducing enzymatic degradation and renal clearance.

Application in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. precisepeg.comelsevierpure.com The linker that connects the antibody to the drug is a critical component of an ADC's design, influencing its stability, solubility, and pharmacokinetic properties. zpeg.netnih.gov

Use in the Development of PROTACs

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed to selectively degrade target proteins within cells. nih.govmdpi.com A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. mdpi.com

The linker is a crucial element in a PROTAC's design, as its length and composition can significantly impact the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is necessary for protein degradation. mdpi.com this compound and similar PEG-based linkers are frequently used in the synthesis of PROTACs. medchemexpress.com They provide the necessary spacing and flexibility to allow the two ligands to bind to their respective proteins simultaneously. The hydrophilic nature of the PEG linker also helps to improve the often-poor solubility of these relatively large and complex molecules. nih.gov

Bno Peg8 Ch2cooh in Nucleic Acid and Oligonucleotide Synthesis Methodologies

Utilization as a Soluble Polymeric Support for Oligonucleotide Synthesis

Polyethylene (B3416737) glycol (PEG) itself has been explored as a soluble polymeric support for oligonucleotide synthesis, offering an alternative to traditional solid-phase methods. This approach, sometimes referred to as "High Efficiency Liquid Phase" (HELP) synthesis, leverages the solubility of PEG in various solvents to facilitate reactions. Short oligonucleotides can be synthesized in milligram quantities using functionalized PEG as the support nih.gov. The principle involves attaching the initial nucleotide unit to a functionalized PEG chain, allowing subsequent coupling reactions to occur in solution. This method aims to combine the advantages of solid-phase synthesis, such as driving reactions to completion with excess reagents, with the handling ease of liquid-phase chemistry. While solid-phase synthesis remains dominant, the concept of soluble polymeric supports highlights the versatility of PEG-based materials in nucleic acid chemistry.

Integration into Solid-Phase Oligonucleotide Synthesis Protocols

Solid-phase oligonucleotide synthesis, predominantly employing phosphoramidite (B1245037) chemistry, is the cornerstone of modern nucleic acid production ttu.eeatdbio.comsigmaaldrich.comwikipedia.org. In this methodology, the growing oligonucleotide chain is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene resins. Linkers are crucial for attaching the first nucleotide to the support and for cleaving the final product. PEGylated linkers, such as BnO-PEG8-CH2COOH or its close relatives, can be integrated into these protocols in several ways.

The carboxylic acid end of this compound can be activated and coupled to an amine-functionalized solid support, or it can serve as an attachment point for the first nucleotide if the support is functionalized with an amine. Conversely, the protected amine end, after deprotection, can be used to attach the growing oligonucleotide chain to a support functionalized with a carboxylic acid or other reactive group. Furthermore, PEG-based linkers can be incorporated within the oligonucleotide sequence itself to modify its properties, as discussed in the following section. The presence of the PEG spacer can influence the accessibility of reactive sites on the solid support and potentially improve the efficiency of coupling and deprotection steps by enhancing local solubility and reducing steric hindrance csic.es.

Design of PEGylated Oligonucleotides for Enhanced Stability and Application

The incorporation of PEG moieties, such as the PEG8 chain in this compound, into oligonucleotides is a well-established strategy to enhance their physicochemical and pharmacokinetic properties researchgate.net. PEGylation significantly increases the hydrophilicity of oligonucleotides, which can improve their solubility in aqueous media and reduce aggregation. This enhanced solubility is critical for both synthesis and biological applications.

Beyond solubility, PEGylation confers several other benefits:

Increased Stability: The PEG chain can shield the oligonucleotide from enzymatic degradation by nucleases, thereby increasing its half-life in biological environments researchgate.net.

Reduced Immunogenicity: By masking the oligonucleotide structure, PEGylation can reduce its recognition by the immune system, minimizing potential adverse reactions researchgate.net.

Modified Pharmacokinetics: The size and placement of the PEG chain can influence how the oligonucleotide distributes within the body, affecting its circulation time and tissue accumulation researchgate.net.

The bifunctional nature of this compound, with its protected amine and carboxylic acid, allows it to be used as a linker to attach other molecules to oligonucleotides or to modify the oligonucleotide itself. For instance, it can be used to conjugate oligonucleotides to peptides, proteins, or small molecules, creating complex bioconjugates for targeted delivery or therapeutic applications axispharm.comchemsrc.com. The protected amine, once deprotected, provides a nucleophilic site for conjugation, while the carboxylic acid can be activated for amide bond formation with amine-containing molecules.

Representative PEGylated Linkers in Synthesis

Emerging Research Directions and Future Perspectives for Bno Peg8 Ch2cooh

Exploration in Ligand Development and Receptor Interaction Studies

The development of novel ligands with high specificity and affinity for biological targets is a cornerstone of modern drug discovery. BnO-PEG8-CH2COOH is poised to play a significant role in this area, primarily through its application as a flexible linker in the synthesis of complex biomolecules.

One of the most promising applications is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. nih.gov The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy. The this compound linker, with its defined length and flexibility, can be used to optimize the spatial orientation of the two ligands, facilitating the formation of a stable ternary complex and enhancing protein degradation. biosynth.com

Furthermore, this PEG linker is instrumental in the development of antibody-drug conjugates (ADCs). In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. reading.ac.uk The linker's role is to ensure the stability of the conjugate in circulation and to allow for the efficient release of the drug upon internalization into the target cell. The hydrophilic nature of the PEG spacer in this compound can improve the solubility and pharmacokinetic profile of the ADC. nih.gov

Receptor interaction studies also benefit from the use of such linkers. nih.govnih.gov By attaching a known ligand to a solid support or a reporter molecule via the this compound linker, researchers can perform various binding assays to identify and characterize receptor-ligand interactions. nih.govissc.orgresearchgate.netrug.nl The PEG spacer helps to minimize non-specific binding and steric hindrance, ensuring that the ligand can freely interact with its receptor. nih.gov

| Linker Type | Key Features | Primary Application |

|---|---|---|

| This compound | Benzyl (B1604629) protection, defined length, hydrophilicity | PROTACs, ADCs, receptor binding assays |

| Fmoc-NH-PEG8-CH2COOH | Fmoc protection, amine and carboxyl termini | Peptide synthesis, bioconjugation nih.govbroadpharm.commdpi.com |

| Boc-NH-PEG8-CH2COOH | Boc protection, amine and carboxyl termini | Solid-phase synthesis, bioconjugation mdpi.com |

Advanced Applications in Diagnostic Tools and Biosensor Development

The unique properties of this compound make it a valuable component in the development of advanced diagnostic tools and biosensors. Its ability to link biological recognition elements to signaling molecules or solid surfaces is key to its utility in this field.

In the realm of biosensors, this linker can be used to immobilize enzymes, antibodies, or other proteins onto the surface of a transducer. mdpi.com The PEG spacer provides a hydrophilic and flexible connection that helps to maintain the biological activity of the immobilized molecule and enhances its accessibility to the target analyte. nih.gov This leads to improved sensitivity and specificity of the biosensor.

Fluorescence Resonance Energy Transfer (FRET)-based biosensors are another area where this compound can be applied. nih.govrsc.orgsemanticscholar.orgnih.govresearchgate.net FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. nih.gov By linking a donor and an acceptor fluorophore to a recognition element via a flexible linker like this compound, a conformational change in the recognition element upon binding to its target can be translated into a change in the FRET signal. This allows for the real-time monitoring of biological processes.

Development of Novel Prodrug Architectures Utilizing PEG Spacers

Prodrugs are inactive compounds that are converted into active drugs in the body. This approach can be used to improve the pharmacokinetic properties of a drug, reduce its toxicity, and enhance its targeting to specific tissues. This compound is a promising building block for the design of novel prodrug architectures.

A particularly interesting application is in the development of self-immolative linkers. nih.govresearchgate.netnih.gov These are linkers that are designed to cleave and release the active drug in response to a specific trigger, such as an enzyme or a change in pH. mdpi.comresearchgate.net The PEG spacer in this compound can be incorporated into these linkers to modulate their cleavage kinetics and solubility.

The carboxylic acid terminus of this compound can be used to attach the linker to a drug molecule, while the benzyl-protected hydroxyl group can be deprotected to allow for the attachment of a targeting moiety or a solubilizing group. This modular design allows for the creation of a wide range of prodrugs with tailored properties.

| Prodrug Strategy | Role of PEG Linker | Observed Outcome |

|---|---|---|

| Self-immolative linkers | Modulates cleavage kinetics and solubility | Controlled drug release at the target site researchgate.netnih.gov |

| Targeted drug delivery | Connects drug to targeting moiety, improves pharmacokinetics | Enhanced drug accumulation in target tissue nih.govmdpi.comnih.gov |

Interdisciplinary Research Integrating this compound in Bioengineering

The versatility of this compound extends to the field of bioengineering, where it can be used to create functional biomaterials and modify surfaces.

In tissue engineering, this linker can be used to functionalize hydrogel scaffolds with bioactive molecules, such as growth factors or cell adhesion peptides. nih.govnih.gov The PEG spacer helps to present these molecules to cells in a more natural and accessible manner, promoting cell growth and tissue regeneration. nih.gov

Q & A

Q. What statistical approaches are appropriate for analyzing conjugation efficiency data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.